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Allitinib Chemical Properties & Formulation Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

Allitinib (AST-1306) is an irreversible EGFR and ErbB2 inhibitor with significant potential in cancer

research. Below are its essential chemical characteristics and formulation parameters:

Property

Specification

Chemical Name

CAS Number

Molecular
Formula

Molecular
Weight

Purity

N-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyllamino]quinazolin-6-yl]prop-2-
enamide [1]

897383-62-9 [2] [1] [3]

C24H1sCIFN4O2 [2] [1] [3]

448.88 g/mol [2] [1] [3]

>98% (typically 98.65% - 99.93%) [4] [1] [3]

Stock Solution Preparation & Storage

Parameter Condition Specification
Solubility (DMSO) 25°C 85 mg/mL (189.36 mM) [2] [1]
Solubility (Water) 25°C Insoluble [2] [1]
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Parameter Condition Specification

Solubility (Ethanol) 25°C Insoluble [2] [1]

Storage (Powder) -20°C Stable for at least 3 years [1] [3]
Storage (DMSO Stock) -80°C Stable for 6 months [3]

Storage (DMSO Stock) 4°C Stable for 2 weeks [3]

In Vivo Formulation Preparation

For animal studies, allitinib can be prepared as a homogeneous suspension using sodium carboxymethyl

cellulose (CMC-Na) [2] [1]:

e Preparation Method: Add 5 mg of allitinib to 1 mL of CMC-Na solution [2] [1]
e Mixing Protocol: Mix thoroughly to obtain a homogeneous suspension [2] [1]
¢ Final Concentration: =5 mg/mL [2] [1]

Experimental Protocols for Allitinib Evaluation

Cell Proliferation Assay (SRB Method)

The sulfonylrhodamine B (SRB) assay is commonly used to evaluate allitinib's antiproliferative effects [4]:

e Cell Seeding: Plate cells in 96-well plates at appropriate density

e Compound Treatment: Add allitinib at various concentrations (e.g., 0.2-6.8 uM for different cell lines)
[4]

¢ Incubation: Maintain cells for 72 hours with the compound [4]

¢ Fixation: Terminate assay by adding cold trichloroacetic acid

e Staining: Add SRB solution followed by washing

¢ Solubilization: Use Tris buffer to dissolve protein-bound dye

¢ Measurement: Read absorbance at 510-560 nm

Example ICso Values:
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e A431 cells (EGFR overexpressing): ICso = 0.2 uM [4]
e NCI-H1975 cells (EGFR T790M/L858R mutant): ICso = 0.7 uM [4]
e A549 cells (EGFR overexpressing): ICso = 6.8 UM [4]

Tyrosine Kinase Activity Assay

This biochemical assay evaluates direct kinase inhibition [4]:

¢ Plate Coating: Coat 96-well ELISA plates with 20 pg/mL Poly(Glu,Tyr) 4:1 [4]

¢ Reaction Setup: Add 80 pL of 5 uM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20
mM MgClz, 0.1 mM MnClz, 0.2 mM NasVOas, 1 mM DTT) [4]

e Compound Addition: Add various allitinib concentrations diluted in 10 pL of 1% DMSO [4]

e Control: Use 1% DMSO (v/v) as negative control [4]

¢ Incubation & Detection: Follow appropriate incubation conditions and detect phosphorylation

KRAS Mutation Status Analysis

KRAS mutation status serves as a predictive biomarker for allitinib response [5]:

¢ Cell Line Screening: Test cytotoxicity across a panel of cancer-derived cell lines (76 cell lines across
11 histologies) [5]
¢ Classification: Categorize responses as:
o Highly Sensitive (HS): 36.8% of cell lines [5]
o Moderately Sensitive (MS): 25.0% of cell lines [5]
o Resistant (R): 38.1% of cell lines [5]
¢ Genetic Correlation: Associate response with KRAS mutation status [5]
e Validation: Transfer KRAS mutations (G12D, G12S) into sensitive cells to confirm resistance
phenotype [5]

Allitinib Metabolism and Pharmacokinetics

Allitinib undergoes extensive metabolism with several active metabolites [6]:
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Primary Metabolism/Secondary Metabolism

Allitinib
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Click to download full resolution via product page

Key Metabolic Pathways [6]:

e O-dealkylation: Similar to lapatinib

e Amide hydrolysis: Produces major active metabolite M6 (11% exposure relative to allitinib)

¢ Dihydrodiol formation: Produces major active metabolite M10 (70% exposure relative to allitinib)
e Secondary phase 2 conjugation: Various conjugation reactions

Enzymes Involved [6]:

e Primary: CYP3A4/5 and CYP1A2
e Secondary: Glutathione-S-transferase (GST), epoxide hydrolase (EH)

Experimental Workflow for Allitinib Screening

The following diagram outlines a comprehensive workflow for evaluating allitinib activity in cancer models:
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Key Research Applications & Considerations

e Biomarker Strategy: KRAS mutation status is a significant predictor of resistance; prioritize EGFR-
driven models without KRAS mutations [5]

¢ Metabolite Activity: Consider contributions of active metabolites M6 and M10 to overall efficacy [6]

e Formulation Flexibility: Use DMSO for in vitro studies and CMC-Na suspensions for in vivo models
[2] [1]

¢ Selectivity Advantage: Leverage >3000-fold selectivity for ErbB family over other kinases (PDGFR,
KDR, c-Met) [4]

¢ Mutation Coverage: Effective against EGFR T790M/L858R double mutant (ICso = 12 nM) [4]
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To cite this document: Smolecule. [Allitinib Chemical Properties & Formulation Data]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001612#allitinib-stock-

solution-preparation-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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